![molecular formula C13H22ClN B4616512 [3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Overview
Description
The compound of interest, [3-(4-tert-butylphenyl)propyl]amine hydrochloride, is part of a broader category of chemicals known for their significant roles in various asymmetric synthesis processes and chemical reactions. Although the exact compound may not be directly referenced, insights into similar compounds provide a foundational understanding of its potential chemical behavior and applications.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of enantiomerically pure intermediates with aldehydes and ketones, leading to a wide range of highly enantioenriched amines. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, indicating a potential pathway for synthesizing [3-(4-tert-butylphenyl)propyl]amine hydrochloride or related compounds (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted through various methods, including X-ray diffraction. For example, the crystal structure of N-tert-Butyl-3-(tert-butylimino)-2-nitropropen-1-amine reveals specific spatial arrangements that could be reflective of the structural aspects of [3-(4-tert-butylphenyl)propyl]amine hydrochloride, suggesting a planar "U-shaped" conjugated core enforced by an intramolecular hydrogen bond (Ostercamp, Preston, & Onan, 1993).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl groups often include nucleophilic additions and the cleavage of the tert-butanesulfinyl group, indicating that [3-(4-tert-butylphenyl)propyl]amine hydrochloride might undergo similar reactions under specific conditions. The chemical behavior of tert-butyl groups in such compounds points towards a wide range of reactivity and potential for synthesis of complex amines (Ellman, Owens, & Tang, 2002).
Scientific Research Applications
Asymmetric Synthesis and Catalysis
N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the broad applicability of tert-butyl based compounds in stereoselective synthesis (Ellman, Owens, & Tang, 2002).
Material Science
In material science, Zn2SnO4 nanoparticles synthesized using tert-butyl amine as a mineralizer demonstrated excellent electrochemical properties as anodes for lithium-ion batteries. This synthesis method resulted in nanoparticles with positive surface charges, showing how tert-butylamine can influence the surface properties and electronic performance of materials (Kim et al., 2012).
Ligand Chemistry
The development of ligand-based redox isomers of zinc complexes using tert-butyl phenyl-based ligands highlights the role of such compounds in creating materials with distinct electronic and magnetic properties. This approach demonstrates the utility of tert-butyl phenyl compounds in designing redox-active ligands for transition metal complexes (Chaudhuri et al., 1999).
Transition Metal-Free Amination
The transition metal-free amination of aryl chlorides with tert-butoxide demonstrates the potential of tert-butyl groups in facilitating base-promoted C-N bond formation reactions. This method provides a pathway to synthesize a variety of anilines and indoles, showcasing the versatility of tert-butyl groups in organic synthesis (Beller et al., 2001).
properties
IUPAC Name |
3-(4-tert-butylphenyl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14;/h6-9H,4-5,10,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAYYRXAYPFGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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